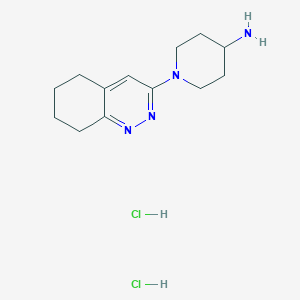

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine dihydrochloride

Descripción

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine dihydrochloride is a bicyclic piperidine derivative with a tetrahydrocinnolin moiety. The compound’s structure features a piperidin-4-amine group linked to a partially saturated cinnoline ring, a heteroaromatic system comprising two fused pyridine-like rings. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. While specific therapeutic applications remain under investigation, analogs of this class are often explored as central nervous system (CNS) agents, kinase inhibitors, or receptor modulators due to their affinity for biogenic amine targets.

Propiedades

IUPAC Name |

1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4.2ClH/c14-11-5-7-17(8-6-11)13-9-10-3-1-2-4-12(10)15-16-13;;/h9,11H,1-8,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEBBOHPTLKXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have various pharmacological applications.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in many classes of pharmaceuticals. The exact pathways affected by this specific compound would require further investigation.

Comparación Con Compuestos Similares

Key Observations :

- Molecular Weight : All compounds fall within a narrow range (227–307 g/mol), with dihydrochloride salts showing higher molecular weights due to HCl addition.

- Lipophilicity (LogP): The tetrahydrocinnolin derivative (LogP ~1.8) is less lipophilic than the methoxyphenethyl analog (LogP ~2.1), likely due to the polarizable nitrogen atoms in the cinnoline ring.

- Solubility: The dihydrochloride form of the target compound enhances water solubility compared to free-base analogs like 1-(quinolin-3-yl)piperidin-4-amine.

Pharmacological and Toxicological Profiles

Toxicity

- Acute Toxicity: Safety data for 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride indicate precautions for eye irritation and respiratory sensitization.

- Metabolic Stability: The saturated cinnoline ring in the target compound may reduce cytochrome P450-mediated metabolism compared to fully aromatic systems like quinoline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.